
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Amino-4-(3-chlorophenyl)butanoic acid” is a compound with the molecular formula C15H20ClNO4 . It is a solid substance that should be stored in a dry environment at 2-8°C . The compound has a molecular weight of 313.78 .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-4-(3-chlorophenyl)butanoic acid” is represented by the formula C15H20ClNO4 . The compound’s structure and properties can be further analyzed using various spectroscopic techniques .Chemical Reactions Analysis
Boronic acids, such as “®-3-Amino-4-(3-chlorophenyl)butanoic acid”, play an exquisite role in synthetic chemistry . They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis
“®-3-Amino-4-(3-chlorophenyl)butanoic acid” is a solid substance with a molecular weight of 313.78 . It should be stored in a dry environment at 2-8°C . More detailed physical and chemical properties can be determined through further analysis .Applications De Recherche Scientifique
Substrate Stereospecificity in Biochemical Reactions
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid, known for its substrate and inhibitory properties in biochemical reactions, plays a crucial role in the substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase. This compound, along with its isomers, has been studied for its competitive inhibition, offering insights into the pharmacological activities and interactions within biological systems (Silverman et al., 1987).
Crystal Engineering and Material Science
The compound's significance extends to crystal engineering, where it forms multicomponent crystals with various acids, showcasing its conformation and protonation properties. Such studies provide a deeper understanding of intermolecular interactions, crucial for the development of new materials and drugs (Báthori & Kilinkissa, 2015).
Chiral Separation Techniques
In the realm of analytical chemistry, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid has been a subject in the development of liquid chromatography methods for chiral resolution. This research facilitates the purification and analysis of enantiomers, essential for pharmaceutical sciences (Vaccher et al., 1991).
Molecular and Vibrational Spectroscopy Studies
The compound's molecular structure and vibrational spectra have been extensively studied, contributing to the fields of molecular physics and chemistry. Such research helps in understanding the molecular electronic energy, geometrical structure, and thermodynamical properties, which are pivotal for the design of new molecules with specific properties (Muthu & Paulraj, 2012).
Thermodynamics and Solubility Studies
Thermodynamic models have been employed to determine the solubility of derivatives of (R)-3-Amino-4-(3-chlorophenyl)butanoic acid in various solvents, highlighting the compound's relevance in physical chemistry and pharmaceutical formulation studies. These studies assist in understanding the solubility behavior, which is crucial for drug design and development (Fan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-3-amino-4-(3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJTZNQNXPKGN-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420713 |
Source


|
| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid | |
CAS RN |
785038-49-5 |
Source


|
| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)


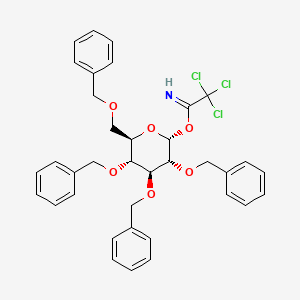
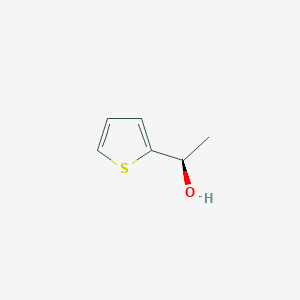
![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)
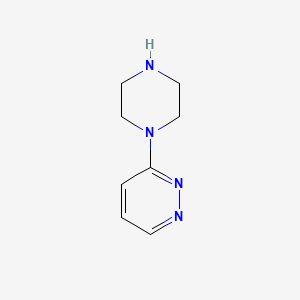

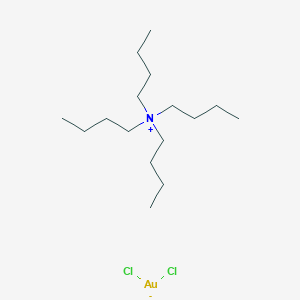
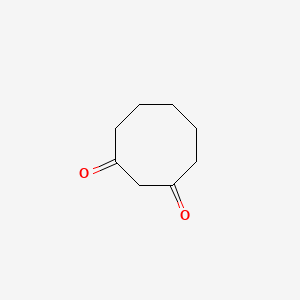
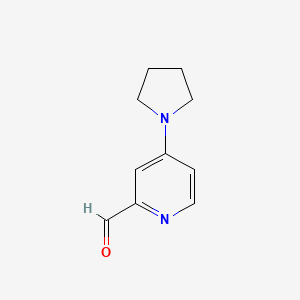
![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)